3-Azidoprop-1-yne

Description

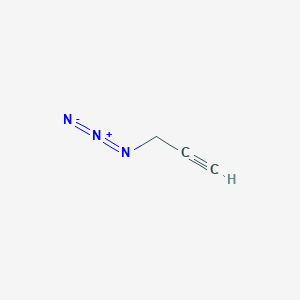

Structure

3D Structure

Properties

IUPAC Name |

3-azidoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKSFTKZKDBSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536967 | |

| Record name | 3-Azidoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14989-89-0 | |

| Record name | 3-Azidoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azidoprop 1 Yne

Synthesis via Nucleophilic Substitution Reactions

The most direct and common method for synthesizing 3-azidoprop-1-yne involves the nucleophilic substitution of a suitable precursor with an azide (B81097) source.

The reaction of 3-bromoprop-1-yne with sodium azide is a well-established and frequently reported method for producing this compound. This S_N2 reaction involves the displacement of the bromide ion by the azide nucleophile. 3-Bromoprop-1-yne, a colorless to light yellow liquid, serves as a common starting material for this transformation. cymitquimica.comchembk.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of sodium azide and promote the substitution reaction.

The choice of halide precursor can influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. However, 3-bromoprop-1-yne is often preferred due to its commercial availability and balance of reactivity and stability.

The efficiency of the nucleophilic substitution can be significantly influenced by various reaction parameters. Optimization studies have explored the impact of solvent, temperature, and reaction time. For instance, performing the reaction at slightly elevated temperatures can increase the rate of substitution, but care must be taken to avoid the potential for decomposition of the thermally sensitive azide product.

The use of phase-transfer catalysts can be beneficial, particularly when dealing with the limited solubility of sodium azide in some organic solvents. These catalysts facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

| Parameter | Condition | Effect on Synthesis |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Enhances solubility of sodium azide, favoring the S_N2 mechanism. |

| Temperature | Ambient to slightly elevated | Increases reaction rate, but higher temperatures risk product decomposition. |

| Catalyst | Phase-transfer catalyst | Improves reaction efficiency when using less polar solvents or two-phase systems. |

| Reactant Ratio | Slight excess of sodium azide | Ensures complete conversion of the halide precursor. |

Halide Precursor Routes (e.g., from 3-Bromoprop-1-yne)

Strategies for In Situ Azide Generation

To circumvent the direct handling of potentially explosive azide reagents like hydrazoic acid, strategies for the in situ generation of the azide nucleophile have been developed. One approach involves the use of azidotrimethylsilane (B126382) (TMSN_3) in the presence of a Lewis or Brønsted acid catalyst. umanitoba.ca This method allows for the generation of the active azide species directly in the reaction mixture. umanitoba.ca While TMSN_3 is more expensive than sodium azide, it offers advantages in terms of solubility in organic solvents and can be used under milder conditions. researchgate.net

Another strategy involves the in situ formation of hydrazoic acid from sodium azide under mildly acidic conditions. organic-chemistry.org This approach has been utilized in copper-catalyzed cycloaddition reactions where the generated hydrazoic acid reacts with terminal alkynes. organic-chemistry.org These methods enhance the safety of the process by avoiding the isolation and storage of concentrated azide compounds. researchgate.net

Innovations in Sustainable Synthesis Media

Recent research has focused on developing more environmentally benign synthetic methods, aligning with the principles of green chemistry. jocpr.com This includes the use of alternative reaction media to replace volatile and often toxic organic solvents. jocpr.com

Deep eutectic solvents (DESs) have emerged as promising green reaction media for various organic transformations, including nucleophilic substitutions. bhu.ac.inpolimi.itmagtech.com.cn DESs are mixtures of a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, with a hydrogen-bond donor like urea (B33335) or glycerol. bhu.ac.infrontiersin.org These solvents are often biodegradable, non-toxic, and inexpensive. magtech.com.cn

The synthesis of azides, including this compound, has been successfully demonstrated in DESs. polimi.it For example, the reaction of alkyl halides with sodium azide in a choline chloride:urea DES can proceed with high efficiency. polimi.it The DES can act as both the solvent and, in some cases, a catalyst, promoting the reaction through its unique solvation properties and hydrogen-bonding capabilities. bhu.ac.infrontiersin.org Studies have shown that DESs can enhance the nucleophilicity of the azide ion, leading to good to excellent yields of the desired azide product. polimi.it

| DES Composition | Reactants | Yield (%) | Reference |

| Choline Chloride:Urea | 1-Bromooctane, Sodium Azide | 100 | polimi.it |

| Choline Chloride:Urea | 1-Iodobutane, Sodium Azide | 100 | polimi.it |

| Choline Chloride:Urea | 2-(Chloromethyl)pyridine, Sodium Azide | 82.3 | polimi.it |

Beyond DESs, other green chemistry principles are being applied to the synthesis of azides. This includes the use of catalysis to improve reaction efficiency and reduce waste. acs.orgcatalysis.blog For instance, the development of highly selective catalysts can minimize the formation of byproducts. catalysis.blog

Energy efficiency is another key aspect, with a focus on conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org The use of alternative energy sources like microwave irradiation or ultrasound has also been explored to enhance reaction rates and yields in related syntheses, such as the formation of triazoles from azides. mdpi.com These approaches aim to make the synthesis of this compound and other important chemical intermediates more sustainable and environmentally friendly. jocpr.com

Azide-Alkyne Cycloaddition (AAC) Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles. researchgate.netbeilstein-journals.org However, the thermal, uncatalyzed version of this reaction often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. beilstein-journals.orgorganic-chemistry.org The advent of copper(I) catalysis revolutionized this reaction, leading to what is now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.comnih.govbeilstein-journals.org This reaction exhibits a remarkable rate acceleration of up to 10⁷ compared to the uncatalyzed cycloaddition. organic-chemistry.orgbeilstein-journals.org The reaction is compatible with a wide array of functional groups and can be performed in various solvents, including water, over a broad pH range (4-12). organic-chemistry.orgnih.gov

The mechanism of the CuAAC reaction has been the subject of extensive investigation, employing computational studies, kinetic analysis, and isotopic labeling. mdpi.com It is now widely accepted that the reaction proceeds through a stepwise pathway, a departure from the concerted mechanism of the uncatalyzed Huisgen cycloaddition. mdpi.combeilstein-journals.org

While the uncatalyzed Huisgen cycloaddition can proceed through either a concerted or stepwise mechanism depending on the substrates, the presence of a copper(I) catalyst steers the reaction exclusively down a stepwise path. acs.org Density functional theory (DFT) calculations have shown that a concerted mechanism involving copper-coordinated species would have activation barriers too high to explain the observed rapid kinetics. mdpi.com Conversely, the calculated activation barrier for the key step in the stepwise mechanism is significantly lower, accounting for the dramatic rate enhancement. mdpi.com Isotope effect studies can also be employed to distinguish between concerted and stepwise mechanisms by analyzing the effect of isotopic substitution at different positions on the reaction rate. nih.gov

The active catalytic species in CuAAC is the copper(I) ion. nih.gov Due to its instability and tendency to oxidize to Cu(II), Cu(I) is often generated in situ from a Cu(II) salt and a reducing agent, such as sodium ascorbate. nih.gov The first step in the catalytic cycle involves the formation of a copper(I) acetylide intermediate. researchgate.netresearchgate.net

Ligands play a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction. acs.orgnih.gov Tris(triazolylmethyl)amine and its derivatives, as well as polybenzimidazole ligands, have been shown to be effective in this regard. mdpi.comnih.gov Kinetic studies have revealed complex dependencies on ligand concentration and the presence of other ions, suggesting that the ligand not only stabilizes the catalyst but also actively participates in the catalytic cycle. nih.gov The nature of the ligand can influence the reaction rate and even the operative mechanism, with some ligands promoting a mononuclear pathway while others favor a more kinetically favorable dinuclear pathway. acs.orgrsc.org

| Ligand Type | General Effect on CuAAC | Reference |

| Tris(triazolylmethyl)amine (TBTA) | Stabilizes Cu(I) and accelerates the reaction. | mdpi.com |

| Polybenzimidazole Ligands | Can bind more strongly to Cu(I) than TBTA, affecting reaction kinetics. | nih.gov |

| N-heterocyclic carbenes (NHCs) | Can act as a base to deprotonate the alkyne and stabilize the copper center. | beilstein-journals.org |

| Prolinamide | Facilitates the cycloaddition in aqueous media. | rsc.org |

The stepwise mechanism of CuAAC involves several key intermediates. Following the formation of the copper(I) acetylide, the azide coordinates to the copper center. beilstein-journals.orgnih.gov This is followed by the formation of a six-membered copper(III) metallacycle intermediate. organic-chemistry.orgbeilstein-journals.org This intermediate is highly strained and rapidly undergoes ring contraction to a triazolyl-copper derivative. organic-chemistry.org The final step is protonolysis, which cleaves the copper-carbon bond to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.orgnih.gov Detailed computational studies have provided insight into the structures and energies of these intermediates, supporting the proposed stepwise pathway. rsc.orguio.no

One of the most significant advantages of the CuAAC is its exquisite regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org This is in stark contrast to the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgorganic-chemistry.org The regiochemical outcome of the CuAAC is a direct consequence of the stepwise mechanism. The formation of the copper acetylide intermediate, followed by the specific coordination of the azide, directs the cycloaddition to occur in a way that only the 1,4-isomer is formed. researchgate.netnih.gov In the absence of a copper catalyst, reactions in hot water have shown that arylacetylenes can yield 1,4-disubstituted triazoles with high selectivity, while aliphatic alkynes tend to produce mixtures of regioisomers. rsc.org

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the complementary 1,5-disubstituted triazole regioisomer, highlighting the distinct mechanistic pathways governed by different metal catalysts. nih.govnih.gov

| Catalyst | Predominant Regioisomer | Reference |

| Copper(I) | 1,4-disubstituted | nih.gov |

| Ruthenium(II) | 1,5-disubstituted | nih.gov |

| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5-disubstituted | organic-chemistry.org |

Formation of 1,4-Disubstituted 1,2,3-Triazoles

Catalyst System Design and Optimization

The performance of metal-catalyzed azide-alkyne cycloadditions is highly dependent on the design of the catalyst system, including the choice of metal and the coordinating ligands.

Ligands play a crucial role in stabilizing the active catalytic species, influencing reaction rates, and in some cases, controlling regioselectivity. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand in CuAAC. lumiprobe.com It acts as a tetradentate ligand, forming a stable complex with copper(I) and protecting it from oxidation, which allows the reaction to be performed under aerobic conditions. glenresearch.comnih.gov The tertiary amine nitrogen of TBTA is believed to bind permanently to the copper center, while the triazole arms can dissociate to allow for the formation of the copper acetylide intermediate. nih.gov

The use of TBTA and its water-soluble derivatives, such as THPTA, has expanded the applicability of CuAAC, particularly in biological systems where aqueous conditions are necessary. glenresearch.comnih.gov These ligands not only improve the reliability and efficiency of the reaction but also mitigate the potential toxicity of copper ions in biological labeling experiments. glenresearch.com

Table 2: Comparison of TBTA and THPTA Ligands in CuAAC

| Ligand | Solubility | Key Advantage | Typical Application | Reference |

| TBTA | Water-insoluble | Stabilizes Cu(I) against oxidation. | General organic synthesis. | glenresearch.comlumiprobe.com |

| THPTA | Water-soluble | Allows for reactions in fully aqueous media. | Bioconjugation, labeling of live cells. | glenresearch.com |

While copper is the most common catalyst for forming 1,4-disubstituted triazoles, other metals have been explored to either alter the regioselectivity or to provide alternatives to copper.

Ruthenium (Ru): As previously mentioned, ruthenium catalysts are the primary choice for synthesizing 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net Ruthenium complexes can catalyze the cycloaddition of both terminal and internal alkynes with azides. wikipedia.orgnih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors. nih.gov Ruthenium-based catalysts have also been developed for photoactivatable azide-thioalkyne cycloadditions, offering temporal control over the reaction. nih.gov Furthermore, the alkylation of a ruthenium triazolato complex provides a facile route to 1,5-disubstituted triazoles. rsc.org

Silver (Ag): Silver(I) has the same d¹⁰ electronic configuration as copper(I), making it a viable catalyst for azide-alkyne cycloadditions. mdpi.com Silver-catalyzed reactions have been investigated for the synthesis of 1,4-disubstituted triazoles. acs.orgmdpi.com

Zinc (Zn): Zinc-based catalysts have also been employed in the synthesis of 1,2,3-triazoles. acs.orgmdpi.com

The exploration of these diverse metal catalysts expands the toolbox for synthesizing triazoles with different substitution patterns and under various reaction conditions. unl.ptresearchgate.netresearchgate.net

Ligand Effects on Reaction Kinetics and Selectivity (e.g., TBTA)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs without the need for a metal catalyst. The reaction is driven by the release of ring strain from a cyclic alkyne, typically a cyclooctyne (B158145) derivative, upon reaction with an azide to form a stable triazole. nih.gov The high energy of the strained alkyne significantly lowers the activation energy of the cycloaddition. researchgate.net

The mechanism is a concerted [3+2] dipolar cycloaddition. nih.govresearchgate.net This metal-free nature makes SPAAC particularly suitable for applications in living systems, as it avoids the cellular toxicity associated with copper catalysts. The reaction is highly selective, and the azide and alkyne groups are generally inert to biological molecules. The kinetics of SPAAC can be influenced by the structure of the cyclooctyne and the nature of the azide. acs.org The development of various cyclooctyne derivatives has been a key area of research to further accelerate the reaction rates for demanding applications. researchgate.net

Influence of Alkyne Strain and Electronic Activation

The reactivity of alkynes in [3+2] cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, is significantly influenced by ring strain and electronic factors. nih.govnih.govorganic-chemistry.org While this compound is an acyclic and thus unstrained alkyne, the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) provide a valuable framework for understanding reactivity. In SPAAC, cyclic alkynes with significant ring strain, such as cyclooctynes, react readily with azides without the need for a catalyst. nih.govnumberanalytics.commagtech.com.cn The driving force for this reaction is the release of strain energy in the transition state. nih.gov

Computational studies have shown that the activation energy for the cycloaddition of an azide with cyclooctyne is considerably lower than with a linear alkyne like acetylene, due to the pre-distortion of the cyclic alkyne towards the transition state geometry. nih.gov For non-strained alkynes like this compound, electronic activation becomes crucial. The presence of electron-withdrawing groups on the alkyne can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide in a forward-demand cycloaddition. Conversely, electron-donating groups on the alkyne can raise its HOMO energy for a reverse-demand cycloaddition. beilstein-journals.org

The combination of strain and electronic tuning has been explored to achieve high reaction rates. nih.gov For instance, computational analysis has shown that strategic substitutions in dibenzocyclooctyne can enhance reactivity through favorable electronic interactions in the transition state. nih.gov These principles highlight the strategies that can be employed to modulate the reactivity of the alkyne moiety in this compound for various applications.

Other Azide-Alkyne Cycloaddition Variants

Beyond the classic Huisgen cycloaddition, several other variants of azide-alkyne cycloadditions exist, expanding the synthetic utility of this transformation. numberanalytics.comresearchgate.net While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, providing high regioselectivity for 1,4-disubstituted 1,2,3-triazoles, other metal-catalyzed versions, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), yield the 1,5-disubstituted regioisomer. frontiersin.orgijrpc.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a significant catalyst-free variant, particularly valuable for biological applications where metal toxicity is a concern. numberanalytics.commagtech.com.cn This reaction utilizes strained cyclooctyne derivatives to react spontaneously with azides. numberanalytics.com Other 1,3-dipolar cycloaddition reactions involving different dipolarophiles and dipoles, such as sydnones with alkynes, also provide access to a variety of five-membered heterocyclic rings. beilstein-journals.org The versatility of these cycloaddition reactions underscores the broad potential of the azide and alkyne functionalities present in this compound.

Reactions Involving the Azide Functional Group

The azide group in this compound is a versatile functional handle that can undergo a range of transformations beyond cycloadditions.

Azides can serve as precursors to nitrenes, which are highly reactive intermediates. aakash.ac.inamazonaws.comslideshare.net Thermal or photolytic decomposition of azides leads to the formation of nitrenes with the expulsion of nitrogen gas. aakash.ac.inamazonaws.com These electron-deficient species can undergo various reactions, including insertion into C-H bonds and addition to C=C double bonds to form aziridines. aakash.ac.inslideshare.netnih.gov The reactivity and stereospecificity of these reactions often depend on the spin state (singlet or triplet) of the nitrene. aakash.ac.in While the generation of a nitrene from this compound would offer pathways to novel nitrogen-containing compounds, the high reactivity of nitrenes often leads to a variety of products, and controlling the selectivity can be challenging. amazonaws.comeuropa.eu

The azide functionality provides a route to phosphoramidates, a class of organophosphorus compounds with a P-N bond. mdpi.comnih.gov One method involves the in situ generation of an azide from an organic halide, followed by reaction to form the phosphoramidate. nih.gov Another approach involves the reaction of organic azides with trialkyl phosphites. mdpi.com This reaction proceeds through a mechanism that ultimately yields the phosphoramidate. The ability to form phosphoramidates from this compound opens avenues for the synthesis of molecules with potential biological activities. mdpi.comnih.gov

Reactions Involving the Alkyne Functional Group

The terminal alkyne of this compound is also amenable to various chemical transformations.

Hydrophosphinylation involves the addition of a P-H bond across a multiple bond. The 1,2-hydrophosphinylation of nitriles using sodium dialkyl phosphite (B83602) has been reported as a route to form phosphoramidates. mdpi.com While this specific reaction involves a nitrile, the principle of adding a phosphorus-hydrogen bond across an unsaturated system is relevant. The terminal alkyne of this compound could potentially undergo hydrophosphinylation reactions with suitable phosphorus-containing reagents, leading to the formation of vinylphosphonates or related structures, further expanding its synthetic utility.

Reactivity and Mechanistic Investigations of 3 Azidoprop 1 Yne

Other Reactions

While 3-azidoprop-1-yne is most renowned for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its bifunctional nature—possessing both an azide (B81097) and a terminal alkyne—allows it to engage in a diverse array of other cycloaddition and addition reactions. These alternative pathways are crucial for synthetic applications where metal catalysts are undesirable or where different regioisomeric products are sought.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction involves the use of a "strain-activated" alkyne, typically a cyclooctyne (B158145) derivative, which reacts spontaneously with the azide group of this compound via a concerted [3+2] cycloaddition mechanism. wikipedia.org The high degree of ring strain in the cycloalkyne (approximately 18 kcal/mol) provides the necessary activation energy, eliminating the need for a metal catalyst. nih.gov

Several generations of strained alkynes have been developed, including dibenzylcyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and azadibenzocyclooctyne (ADIBO), all of which readily react with azides. wikipedia.orgmedchemexpress.comnih.gov The reaction kinetics of SPAAC are generally slower than CuAAC but are sufficiently rapid for applications like live-cell labeling. wikipedia.org A significant feature of SPAAC is its lack of regiospecificity, which can result in a mixture of 1,4- and 1,5-disubstituted triazole products, although the specific strained alkyne used can influence the ratio. nih.gov Research has shown that highly strained cyclooctynes like BCN and ADIBO readily react with azido (B1232118) complexes, demonstrating the transferability of the SPAAC concept from organic azides to metal-coordinated ones. nih.gov

Interactive Data Table: Examples of Strained Alkynes Used in SPAAC with Azides

| Strained Alkyne | Abbreviation | Key Features | Typical Application |

| Dibenzylcyclooctyne | DBCO | High reactivity, good stability. | Bioconjugation, live-cell imaging. wikipedia.orgmedchemexpress.com |

| Bicyclo[6.1.0]non-4-yne | BCN | Highly strained, fast kinetics. | Protein labeling, surface functionalization. medchemexpress.comnih.gov |

| Azadibenzocyclooctyne | ADIBO | Favorable reaction kinetics, stable products. | Bioorthogonal chemistry, complex synthesis. nih.gov |

| Difluorooctyne | DIFO | Electron-withdrawing fluorines enhance reactivity. | Probing azides in living systems. wikipedia.org |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

An important alternative to CuAAC is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). The primary advantage of using a ruthenium catalyst is the reversal of regioselectivity. organic-chemistry.org While CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles, RuAAC specifically produces the 1,5-disubstituted regioisomer. organic-chemistry.orgacs.org This complementary regioselectivity is highly valuable for synthesizing constrained cyclic structures and for applications in materials science and medicinal chemistry where the specific placement of substituents is critical. acs.org

Other [3+2] Cycloadditions

The azide group of this compound can also react with dipolarophiles other than alkynes. For instance, it can undergo a [3+2] cycloaddition with activated alkenes, such as oxanorbornadiene. wikipedia.org This reaction proceeds through a triazoline intermediate, which can subsequently undergo a retro-Diels-Alder reaction to yield a stable 1,2,3-triazole. wikipedia.org

Furthermore, the alkyne moiety of this compound can act as the dipolarophile in reactions with other 1,3-dipoles. These include reactions with nitrones in what is known as strain-promoted alkyne-nitrone cycloaddition (SPANC) and with diazo compounds. wikipedia.orgnih.govresearchgate.net

Electrophilic Addition to the Alkyne

The terminal alkyne functionality of this compound is susceptible to electrophilic addition reactions, similar to other alkynes. libretexts.orgreb.rw

Addition of Halogens (X₂): The reaction with one molar equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the anti-addition of the halogen atoms across the triple bond to form a trans-dihaloalkene. libretexts.orgmasterorganicchemistry.com If two or more molar equivalents of the halogen are used, the reaction proceeds further to yield a tetrahaloalkane. libretexts.orgmasterorganicchemistry.com The reaction is believed to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.com

Addition of Hydrogen Halides (HX): The addition of hydrogen halides like HBr or HCl follows Markovnikov's rule. libretexts.orglibretexts.org In the case of the terminal alkyne in this compound, the initial protonation occurs at the terminal carbon, forming a vinyl cation on the more substituted carbon. The subsequent attack by the halide ion yields a vinyl halide. libretexts.org If an excess of the hydrogen halide is present, a second addition occurs, leading to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org

Interactive Data Table: Summary of Electrophilic Addition Reactions

| Reagent (Molar Eq.) | Conditions | Product Type | Mechanism Highlight |

| Br₂ (1 eq.) | Inert solvent (e.g., CH₂Cl₂) | trans-Dibromoalkene | Anti-addition via bromonium ion. libretexts.org |

| Br₂ (2 eq.) | Inert solvent (e.g., CH₂Cl₂) | Tetrabromoalkane | Two successive additions. libretexts.org |

| HCl (1 eq.) | Acetic acid | Vinyl chloride | Markovnikov regioselectivity. libretexts.org |

| HCl (2 eq.) | Excess reagent | Geminal dichloride | Formation of a geminal dihalide. libretexts.org |

Advanced Applications of 3 Azidoprop 1 Yne in Contemporary Chemical Research

Polymer Chemistry and Materials Science

In the realm of polymer chemistry, 3-Azidoprop-1-yne serves as a critical linker and functionalization agent, enabling the precise construction of complex macromolecular architectures. Its dual reactivity allows for the elegant connection and modification of polymer chains, leading to materials with tailored properties.

The ability to modify polymers after their initial synthesis, known as post-polymerization modification, is a cornerstone of modern materials science. acs.orgrsc.org This approach allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. cmu.edu this compound is an exemplary reagent in this context, facilitating diverse functionalization strategies.

The modification of polymer chain ends, or end-group functionalization, is crucial for creating well-defined macromolecular structures like block copolymers, star polymers, and for attaching polymers to surfaces. cmu.educmu.edu Polymers synthesized via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), often possess terminal halogen atoms that are readily converted into azide (B81097) groups through nucleophilic substitution with reagents like sodium azide. cmu.eduresearchgate.net

Once an azide-terminated polymer is formed, this compound can be employed to introduce a terminal alkyne. The alkyne end of this compound reacts with the polymer's terminal azide via CuAAC, covalently attaching the molecule and leaving its own azide group exposed at the new chain terminus. This new terminal azide is then available for subsequent click reactions with other alkyne-containing molecules, offering a modular approach to complex polymer design. This strategy effectively allows for the sequential attachment of different functional moieties to the polymer end-group.

| Starting Polymer | Modification Step 1 | Intermediate | Modification Step 2 (with this compound) | Final Product |

| Polymer-Br (from ATRP) | Reaction with Sodium Azide (NaN₃) | Polymer-N₃ (Azide-terminated) | CuAAC reaction with this compound | Polymer-triazole-CH₂-C≡CH (Alkyne-terminated) |

| Polymer-OH | Esterification with 4-bromobutyryl chloride | Polymer-O-CO-(CH₂)₃-Br | Nucleophilic substitution with NaN₃ | Polymer-O-CO-(CH₂)₃-N₃ (Azide-terminated) |

Functionalizing the side chains (or pendent groups) along a polymer backbone allows for the introduction of a high density of functional groups, significantly altering the material's properties. A primary method to achieve this involves the polymerization of monomers that already contain a reactive handle. acs.org For instance, 3-azidopropyl methacrylate (B99206) (AzPMA) can be polymerized using techniques like ATRP or RAFT to produce a polymer with multiple azide groups hanging from the main chain. researchgate.netnih.govnih.gov

These pendent azide groups serve as ideal docking points for alkyne-containing molecules. This compound can be "clicked" onto these sites to introduce a high density of terminal alkyne functionalities along the polymer backbone. This creates a versatile polymeric scaffold that can undergo further modification. Research has shown that such click reactions on poly(AzPMA) brushes can proceed with high efficiency, especially in organic solvents. nih.gov

| Polymer Backbone | Functionalization Reagent | Reaction Type | Key Research Finding | Reference |

| Poly(3-azidopropyl methacrylate) | Alkynylated Dye | CuAAC | >90% conversion achieved in minutes in DMF solvent. | nih.gov |

| Poly(3-azidopropyl methacrylate) | Alkyne-containing PEG | CuAAC | Reaction efficiency in aqueous solution is lower but can be improved by copolymerizing with hydrophilic monomers to control brush solubility. | nih.gov |

| Poly(propargyl methacrylate) | Azide-functionalized molecules | CuAAC | The direct polymerization of propargyl methacrylate can be challenging, often requiring the use of protecting groups to achieve well-defined polymers. | nih.gov |

Cross-linking transforms individual polymer chains into a single, interconnected network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. chempoint.comebeammachine.com this compound is an ideal homobifunctional cross-linker. Its ability to participate in two separate click reactions allows it to bridge different polymer chains.

For this to occur, the polymer chains must possess complementary reactive groups. For example, in a mixture of azide-functionalized and alkyne-functionalized polymer chains, this compound can act as a bridge. The alkyne end of the cross-linker can react with an azide group on one polymer chain, while its azide end reacts with an alkyne group on a neighboring chain, forming a stable triazole linkage. This process creates a robust, covalently cross-linked polymer network. The density of this network, which dictates the final material properties, can be controlled by the amount of cross-linker added. ebeammachine.comnih.gov

| Property | Un-cross-linked Polymer | Cross-linked Polymer Network | Underlying Reason | Reference |

| Mechanical Strength | Lower, more flexible | Higher, more rigid | Covalent bonds restrict polymer chain movement and distribute stress across the network. | chempoint.comebeammachine.com |

| Thermal Stability | Lower (material may melt) | Higher (material is thermoset) | The 3D network formed by strong covalent bonds requires more energy to break down. | chempoint.comchampcable.com |

| Solubility | Soluble in appropriate solvents | Swells but does not dissolve | The interconnected network prevents individual chains from being solvated and separating. | mdpi.com |

The precise control afforded by click chemistry reactions involving this compound enables the synthesis of advanced polymeric materials with pre-programmed functions and responses.

Stimulus-responsive polymers, or "smart" polymers, are materials designed to undergo significant changes in their physical or chemical properties in response to small external triggers such as changes in pH, temperature, or exposure to light. encyclopedia.pubnih.gov These materials are of great interest for applications in drug delivery, biosensing, and tissue engineering. jchemrev.comadvancedsciencenews.com

The synthesis of these materials often involves the covalent attachment of stimulus-sensitive molecules to a polymer backbone. mit.edu this compound can act as a linker to conjugate such molecules onto a polymer scaffold via click chemistry. For example, a pH-sensitive molecule containing an alkyne group can be attached to a polymer with pendent azide groups. Alternatively, a temperature-sensitive polymer with a terminal azide can be functionalized with a biologically active molecule using this compound as a linking agent. This modular approach allows for the "exact placement" of functional groups to create polymers with highly specific and programmable responses. advancedsciencenews.com

| Stimulus | Responsive Moiety to be Attached | Polymer Scaffold | Role of this compound | Resulting Application |

| pH | Acid-labile drug conjugate with an alkyne group | Polymer with pendent azide groups | Covalent conjugation of the drug via CuAAC (not a direct linker in this case, but enables the principle) | Targeted drug release in acidic tumor microenvironments. nih.gov |

| Redox | Redox-cleavable molecule (e.g., containing a disulfide bond) | Azide- or alkyne-terminated polymer | Can act as a linker to attach the responsive unit to the polymer chain end. | Controlled release of therapeutics inside cells with high glutathione (B108866) concentrations. |

| Light | Photo-cleavable group (e.g., o-nitrobenzyl) with an azide | Polymer with pendent alkyne groups | Covalent conjugation of the photo-sensitive group via CuAAC. | Spatially and temporally controlled release of cargo upon light exposure. encyclopedia.pub |

Synthesis of Advanced Polymeric Materials

Biofunctional and Biocompatible Polymers

The creation of polymers with tailored biological functions and compatibility is a major focus in materials science and medicine. The azide group of this compound or the analogous azide functionality in monomers like 3-azidopropyl methacrylate allows for post-polymerization modification via CuAAC. researchgate.netnih.gov This enables the introduction of a wide array of functional molecules, leading to polymers with specific biological activities or properties.

Researchers have synthesized biocompatible and biodegradable polymers such as polyamidoamines (PAAs) through methods like aza-Michael polyaddition. nih.gov While not directly using this compound, the principles of creating functional polymers are similar. For instance, atom transfer radical polymerization (ATRP) of azide-containing monomers yields well-defined polymers that can be subsequently "clicked" with various alkyne-bearing molecules. researchgate.net This strategy has been used to create polymers functionalized with carboxylic acids, alcohols, or even complex biomolecules, paving the way for materials used in drug delivery and tissue engineering. nih.govacs.org The resulting materials, such as hydrogels, exhibit properties like softness, flexibility, and swelling, which are crucial for biomedical applications. scifiniti.com

Key research findings in this area demonstrate the ability to produce cytocompatible microgels with tunable sizes (200-500 nm) and specific end-chain functionalities, highlighting their potential in pharmaceutical applications. nih.gov The synthesis of zwitterionic polymers, known for their protein repellency, further underscores the utility of these methods in creating advanced biomaterials.

Interactive Table: Examples of Biofunctional Polymers via Click Chemistry

| Polymer Type | Monomer/Precursor | Functionalization Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Pendent-Functional Polymers | 3-azidopropyl methacrylate | ATRP followed by CuAAC with various alkynes | Functional materials, bioconjugates | researchgate.netnih.gov |

| Linear PEG Polymers | Alkyne-telechelic PEGs and 2,2-bis(azidomethyl)propane-1,3-diol | Step-growth polymerization via CuAAC | Tissue-specific drug delivery | nih.gov |

| Biocompatible Microgels | Polyamidoamines (PAAs) | Aza-Michael polyaddition with functional co-monomers | Drug delivery, medical applications | nih.gov |

| Zwitterionic Polymers | 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate (CBMA) | Surface-initiated ATRP | Non-fouling surfaces, drug delivery |

Hybrid Organic-Inorganic Materials (e.g., POSS Conjugates)

Hybrid materials that combine organic polymers with inorganic nanostructures offer a synergistic blend of properties, such as the processability of polymers and the thermal stability of inorganic components. tandfonline.com Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with an inorganic silica (B1680970) core and an organic periphery, making them ideal building blocks for such hybrids. lew.roresearchgate.net

The "click" reaction involving this compound or, more commonly, azide-functionalized POSS (e.g., octakis(3-azidopropyl)-POSS) and multifunctional alkynes, is a powerful method for creating highly cross-linked organic-inorganic hybrid networks. tandfonline.comresearchgate.netresearchgate.net These reactions can be initiated thermally or via photoinduction. tandfonline.comresearchgate.net The resulting POSS-containing thermosets exhibit exceptional thermal stability, often stable up to 300-360°C, with high char yields. tandfonline.comresearchgate.net The incorporation of POSS nanoparticles enhances mechanical properties and thermal resistance. tandfonline.com Research has demonstrated the synthesis of various POSS-based hybrids, including shape-memory polymers where the properties can be tuned by adjusting the ratio of the organic to the inorganic (POSS) component. researchgate.net

Interactive Table: Properties of POSS-Based Hybrid Materials

| Hybrid Material System | Synthesis Method | Key Properties | Reference |

|---|---|---|---|

| Organic-inorganic hybrid polytriazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Shape memory (>95% retention/recovery), thermal stability up to 300°C | researchgate.net |

| POSS-PEG hybrid | CuAAC between POSS-(N3)8 and alkynyl PEG | Amphiphilic system, potential biological applications | lew.ro |

| POSS-based thermosets | Photoinduced CuAAC | High thermal stability (up to 360°C), high char yield (23-50%) | tandfonline.com |

| Octaazido-POSS conjugates | Click coupling with alkyne-bearing molecules | Robust nanosized scaffolds for conjugation | researchgate.net |

Supramolecular Polymeric Assemblies (e.g., Metallogels)

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, leading to complex, functional architectures. meijerlab.nlbohrium.com Metallogels are a class of supramolecular gels where metal-ligand coordination is the primary driving force for network formation. csic.es The integration of click chemistry provides a covalent method to install specific functionalities, such as metal-binding units, onto polymer backbones. nih.gov

For example, linear polymers containing 2,6-bis(1,2,3-triazol-4-yl)pyridine units, which can act as metal-coordinating sites, have been constructed via the step-growth polymerization of diethynylpyridines and bifunctional azides. nih.gov The triazole rings, formed via the click reaction, become an integral part of the ligand structure. These polymers can then self-assemble in the presence of metal ions to form metallogels. Such gels can exhibit interesting properties like self-healing and responsiveness to external stimuli such as pH, temperature, or the presence of chelating agents. csic.es The kinetics of this self-healing process can be correlated with the mechanical stiffness of the gel. csic.es While direct use of this compound is one of many pathways, the azide-alkyne cycloaddition is a key enabling technology for pre-functionalizing the components of these dynamic materials.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgspringernature.com The azide group is considered bioorthogonal due to its small size, metabolic stability, and absence in most biological systems. wikipedia.orgnih.gov This makes the azide-alkyne cycloaddition, particularly the strain-promoted copper-free version (SPAAC), a premier tool for bioconjugation. wikipedia.orgnih.gov

Site-Specific Labeling and Modification of Biomolecules

The ability to attach probes or functional molecules to specific sites on biomolecules like nucleic acids and proteins is crucial for studying their function, dynamics, and localization. rsc.org

The functionalization of DNA and RNA is essential for applications in diagnostics, therapeutics, and fundamental biological research. nih.gov Azide-modified nucleosides can be chemically synthesized and then incorporated into oligonucleotides during solid-phase synthesis or by enzymatic means. d-nb.info These azide "handles" can then be reacted with alkyne-containing reporter molecules, such as fluorophores or biotin, via CuAAC or SPAAC. acs.orgd-nb.info

This strategy allows for the site-specific labeling of nucleic acids. rsc.orgnih.gov For example, researchers have developed methods for triple-labeling DNA and RNA in a one-pot reaction by using a combination of mutually compatible click reactions. rsc.orgresearchgate.net This approach has been used to attach probes to the 5' end, 3' end, or internal positions of an oligonucleotide. thermofisher.com The covalent and stable nature of the resulting triazole linkage is a significant advantage over other labeling methods. rsc.org Furthermore, DNA functionalization has been extended to nanomaterials, such as conjugating DNA to metal-organic frameworks (MOFs) to enhance their stability and cellular uptake. researchgate.net

Modifying proteins and peptides with non-native functional groups opens up possibilities for creating novel therapeutics, diagnostic agents, and research tools. jpt.comaltabioscience.com An azide group can be introduced into a protein, either by modifying natural amino acid side chains (e.g., lysine) or by genetically incorporating an unnatural amino acid containing an azide, such as p-azidophenylalanine (AZF). researchgate.netnih.gov

Once the azide handle is installed, it can be selectively reacted with an alkyne-bearing molecule. researchgate.net This has been used to conjugate a wide range of moieties to proteins, including small molecule drugs, imaging agents, and polymers like polyethylene (B3416737) glycol (PEG) to improve protein stability and pharmacokinetics. altabioscience.comalmacgroup.com For instance, the click reaction has been employed to link peptides to large carrier proteins like Keyhole Limpet Hemocyanin (KLH) to enhance their immunogenicity for antibody production. jpt.comalmacgroup.com A notable application is the development of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody, directing it specifically to cancer cells. nih.gov The click reaction between an azide on the antibody and an alkyne on the drug provides a stable and specific linkage. nih.gov

Nucleic Acid Functionalization (e.g., DNA, RNA)

Development of Probes and Tags for Biological Systems

The unique bifunctional nature of this compound, possessing both an azide and a terminal alkyne, makes it a valuable component in the development of chemical probes and tags for studying biological systems. This is primarily achieved through "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the azide of this compound can react with an alkyne-modified biological target, or its alkyne can react with an azide-modified target. abpbio.com

This strategy allows for the attachment of reporter tags, such as fluorophores or biotin, to biomolecules of interest for visualization and purification. For instance, a fluorescent dye containing an azide group can be "clicked" onto a protein that has been metabolically engineered to incorporate an alkyne-containing amino acid. This enables the visualization of protein localization and dynamics within living cells. abpbio.comubiqbio.com

The key advantages of using this compound and similar structures in this context include:

Specificity: The azide and alkyne groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction is highly selective. abpbio.com

Efficiency: The click reaction proceeds quickly and efficiently under mild, aqueous conditions, which is crucial for working with sensitive biological samples. abpbio.com

Versatility: The small size of the azide and alkyne groups minimizes perturbation to the structure and function of the biomolecule being studied.

Researchers have successfully employed this strategy for a variety of applications, including:

In-gel fluorescence detection: Identifying and quantifying modified proteins directly within a polyacrylamide gel. abpbio.com

Cellular imaging: Visualizing the localization and trafficking of biomolecules in living cells. abpbio.comubiqbio.com

Proteome profiling: Identifying the targets of drugs or enzyme activities on a proteome-wide scale. ubiqbio.com

| Application | Technique | Key Feature of this compound Moiety | Example |

| Protein Labeling | Click Chemistry (CuAAC) | Azide group for reaction with alkyne-modified proteins. | Visualization of O-GlcNAc-modified proteins. abpbio.com |

| RNA Labeling | Click Chemistry | Alkyne group for reaction with azide-modified RNA. | Site-specific terminal and internal labeling of RNA. abpbio.com |

| Glycan Visualization | Metabolic Labeling & Click Chemistry | Alkyne group for incorporation into glycans and subsequent reaction with azide-fluorophore. | Labeling and visualization of glycoconjugates in cells. abpbio.com |

| Enzyme Activity Profiling | Activity-Based Probes | Alkyne as a handle for attaching reporter tags after enzyme reaction. | Profiling of ubiquitin ligase activity. ubiqbio.com |

Construction of Bio-Inspired Scaffolds

Bio-inspired scaffolds are materials designed to mimic the natural extracellular matrix (ECM) and provide a supportive environment for cell growth, proliferation, and tissue regeneration. ul.ienih.gov The incorporation of molecules like this compound into these scaffolds can introduce specific functionalities and enhance their properties.

The alkyne and azide groups of this compound serve as chemical handles for the covalent attachment of bioactive molecules, such as growth factors, peptides, or adhesion ligands, to the scaffold material. This functionalization can create a more "cell-friendly" environment, promoting specific cellular responses. nih.gov For example, a scaffold could be decorated with peptides containing the RGD (arginine-glycine-aspartic acid) sequence to enhance cell adhesion. beilstein-journals.org

The construction of these scaffolds often involves combining natural polymers like collagen or hyaluronic acid with synthetic components to achieve desired mechanical and biological properties. ul.ienih.gov The click reaction enabled by this compound provides a highly efficient and specific method for cross-linking these components or for attaching bioactive molecules without harsh reaction conditions that could damage the delicate scaffold structure or the biomolecules themselves.

Recent research has focused on developing scaffolds with enhanced properties, such as electroconductivity for neural tissue engineering. ul.ie While not directly involving this compound, these studies highlight the trend of creating multifunctional scaffolds. The principles of bio-inspired design, such as mimicking the porous structure of bone, are also key considerations in scaffold development. researchgate.net

| Scaffold Component | Role of this compound Moiety | Desired Outcome | Relevant Research Area |

| Natural Polymers (e.g., Collagen, Hyaluronic Acid) ul.ienih.gov | Covalent attachment of bioactive molecules (e.g., RGD peptides) via click chemistry. | Enhanced cell adhesion and proliferation. | Bone and Tissue Engineering nih.govcnr.it |

| Synthetic Polymers | Cross-linking of polymer chains to improve mechanical stability. | Increased scaffold strength and durability. | Biomaterial Science ul.ie |

| Hydrogels rsc.org | Functionalization of the hydrogel network with signaling molecules. | Directed cell differentiation and tissue formation. | Regenerative Medicine cnr.it |

Organic Synthesis of Complex Molecular Scaffolds and Natural Products

Utilization as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis due to the orthogonal reactivity of its two functional groups: the terminal alkyne and the azide. ontosight.ai The alkyne can participate in a variety of reactions, including cycloadditions, coupling reactions, and nucleophilic additions. Simultaneously, the azide group can undergo transformations such as reduction to an amine, Staudinger ligation, or participation in its own set of cycloaddition reactions, most notably the azide-alkyne "click" chemistry. mdpi.com

This dual functionality allows for stepwise or cascade reaction sequences, enabling the efficient construction of complex molecular architectures from a simple starting material. The small, linear nature of this compound also makes it an ideal fragment for introducing a three-carbon unit with latent amino and propargyl functionalities. Its utility is demonstrated in the synthesis of a wide range of compounds, from relatively simple heterocyclic systems to the intricate cores of natural products. The ability to generate an azide in situ from a corresponding halide further expands the utility of this structural motif in multi-step syntheses. mdpi.com

Access to Nitrogen-Containing Heterocycles (e.g., Triazoles, Azabicycles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgkit.edu this compound is a powerful precursor for the synthesis of several classes of these important compounds.

The most prominent application is in the synthesis of 1,2,3-triazoles through the aforementioned copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. By reacting this compound with another alkyne-containing molecule, or by reacting its alkyne with another azide, a wide variety of substituted triazoles can be readily prepared. This reaction is highly regioselective and proceeds with excellent yields. frontiersin.org

Furthermore, the sequential or tandem reactivity of the azide and alkyne moieties can be harnessed to construct more complex bicyclic and polycyclic nitrogen heterocycles. For instance, an initial reaction at the alkyne terminus, followed by an intramolecular reaction involving the azide group (or a derivative thereof), can lead to the formation of fused or bridged ring systems, known as azabicycles. Various metal catalysts can be employed to control the reaction pathways and achieve desired stereochemical outcomes in the synthesis of these intricate structures. mdpi.com

Construction of Challenging Carbocyclic Ring Systems

The construction of carbocyclic rings, which are rings composed solely of carbon atoms, is a central theme in organic synthesis. qmul.ac.ukdu.ac.in While this compound is primarily used for synthesizing nitrogen-containing heterocycles, its alkyne functionality can be employed in strategies aimed at building carbocyclic frameworks.

One such approach involves intramolecular reactions where the propargyl group of a molecule derived from this compound acts as one of the reacting partners. For example, in a Pauson-Khand reaction, an alkyne, an alkene, and carbon monoxide can come together to form a cyclopentenone. By tethering the alkene and alkyne components within the same molecule, an intramolecular version of this reaction can be used to construct a bicyclic system containing a five-membered carbocyclic ring.

Additionally, ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of medium to large carbocyclic rings, which are often challenging to synthesize due to unfavorable entropic factors. nih.gov Acyclic precursors containing two terminal alkenes can be cyclized using specific catalysts. While this compound itself is not an alkene, it can be readily converted into a diene precursor suitable for RCM, thereby providing an indirect route to carbocyclic systems.

Strategies for Natural Product Core Synthesis

The total synthesis of natural products, which are often complex and biologically active molecules, represents a significant challenge and a driving force for the development of new synthetic methods. mdpi.comnih.gov Divergent synthesis, a strategy where a common intermediate is converted into multiple different natural products, is an efficient approach to accessing molecular diversity. mdpi.com

This compound and its derivatives can serve as key building blocks in the early stages of a divergent synthesis. For example, a complex fragment containing the propargyl azide moiety can be elaborated through various reaction pathways to construct the core skeletons of different natural product families. The azide can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing rings common in alkaloids. mdpi.com Simultaneously, the alkyne can be used as a handle for carbon-carbon bond formation to build up the carbocyclic framework of the molecule.

The ability to introduce both a nitrogen atom and a reactive alkyne group in a single, compact unit makes this compound a valuable tool for retrosynthetic analysis and the forward synthesis of complex natural products. Its application allows for the efficient assembly of key structural motifs found in a wide range of bioactive compounds. nih.govresearchgate.net

Theoretical and Computational Investigations of 3 Azidoprop 1 Yne and Its Reactivity

Electronic Structure and Conformational Analysis

The arrangement of electrons and the spatial orientation of atoms in 3-azidoprop-1-yne dictate its stability and chemical behavior.

Quantum chemical methods are fundamental to exploring the properties of this compound. These calculations solve the electronic Schrödinger equation to predict molecular energies, structures, and other properties. wikipedia.org

Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation based solely on fundamental physical constants, without using experimental data for parametrization. wikipedia.org The Hartree-Fock (HF) method is a foundational ab initio approach, but more accurate results are often obtained with post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), which better account for electron correlation. wikipedia.orgresearchgate.net While highly accurate, these methods can be computationally expensive, limiting their application to smaller molecules. nih.gov

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the system's energy and other properties are derived. researchgate.net The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. sumitomo-chem.co.jp A wide variety of functionals have been developed, each with strengths for different types of chemical problems. sumitomo-chem.co.jp

For studying molecules like this compound and its reactions, a combination of a reliable functional and a sufficiently flexible basis set is crucial.

Table 1: Common Quantum Chemical Methods and Basis Sets in Reactivity Studies

| Method/Component | Description | Examples of Use |

| Ab Initio Methods | Solve the Schrödinger equation from first principles. Methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)). wikipedia.orgresearchgate.net | Benchmarking results, high-accuracy calculations for small systems. nih.gov |

| DFT Functionals | Approximate the exchange-correlation energy in DFT. Common choices include hybrid functionals like B3LYP and range-separated functionals like ωB97X-D and M11. sumitomo-chem.co.jpchimicatechnoacta.rumdpi.com | Geometry optimizations, frequency calculations, reaction mechanism studies. rsc.orgmdpi.combeilstein-journals.org |

| Basis Sets | A set of mathematical functions used to build molecular orbitals. Pople-style (e.g., 6-311G++(d,p)) and Dunning-style (e.g., cc-pVDZ) basis sets are common. Def2-SVP and Def2-TZVP are also widely used. chimicatechnoacta.rursc.orgbeilstein-journals.org | The choice of basis set affects the accuracy of the calculation; larger basis sets provide more flexibility for describing electron distribution but increase cost. researchgate.net |

The reactivity of this compound can be rationalized by examining its molecular orbitals and related electronic descriptors.

Frontier Molecular Orbital (FMO) Theory: This theory is particularly useful for understanding pericyclic reactions, such as the 1,3-dipolar cycloadditions that this compound readily undergoes. numberanalytics.com Reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.commsu.edu In a typical reaction, this compound acts as the 1,3-dipole. The energy and symmetry of its HOMO and LUMO will determine the facility and regioselectivity of its reaction with a given dipolarophile. d-nb.info

Ionization Potential (I) and Electron Affinity (A): Approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness; a high value indicates high reactivity.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | A measure of the power to attract electrons. chimicatechnoacta.ru |

| Chemical Potential (μ) | μ = -χ ≈ (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. chimicatechnoacta.ru |

| Chemical Hardness (η) | η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. chimicatechnoacta.ru |

| Global Softness (S) | S = 1 / (2η) ≈ 1 / (ELUMO - EHOMO) | A measure of molecular polarizability and reactivity. chimicatechnoacta.ru |

Conformational analysis involves studying the different three-dimensional arrangements of a molecule that arise from rotation around its single bonds. libretexts.org For this compound (HC≡C-CH₂-N₃), rotation around the C-C and C-N single bonds can lead to different conformers with varying potential energies. libretexts.org

Theoretical calculations can map the potential energy surface by varying the relevant dihedral angles, allowing for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). lasalle.edu Experimental studies on related acetylenic azides have indicated that these compounds often exist in a single, preferred conformation. cas.cz Specifically, a gauche orientation around the C-N bond, with dihedral angles reported between 37° and 52° from the syn orientation, is found to be the most stable. cas.cz This stability is attributed to favorable interactions between the azido (B1232118) group and the π-electron system of the alkyne. cas.cz While multiple conformers might be theoretically possible, the energy difference between them is often small, though one conformer typically predominates. cas.cz

Analysis of Molecular Orbitals and Reactivity Descriptors

Computational Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, providing insights into transition states and the energetic profiles that govern reaction rates and outcomes.

A transition state (TS) represents the highest energy point along the minimum energy path of an elementary reaction step. schrodinger.com It is an unstable, transient species that cannot be isolated experimentally, making computational identification crucial. ims.ac.jp

Computationally, a transition state is located as a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. ims.ac.jp A key feature used to confirm a true transition state is the calculation of its vibrational frequencies. A valid TS structure must have exactly one imaginary frequency, and the corresponding vibrational motion should represent the atoms moving from the reactant state towards the product state. mdpi.com

For the 1,3-dipolar cycloaddition reactions of this compound, DFT calculations are routinely used to locate and characterize the associated transition states. beilstein-journals.orgnih.gov Various computational strategies, such as coordinate scanning or more sophisticated automated workflows like the Nudged Elastic Band (NEB) method, can be employed to find an initial guess for the TS geometry, which is then fully optimized. schrodinger.comims.ac.jp Studies on similar azide-alkyne cycloadditions show that the reaction can proceed through a concerted mechanism, involving a single, five-membered transition state. d-nb.infonih.gov

A reaction coordinate, also known as the Intrinsic Reaction Coordinate (IRC), is the minimum energy path that connects the reactants to the products via the transition state. schrodinger.com Analyzing the changes in energy and geometry along this path provides a detailed narrative of the reaction mechanism.

A powerful method for analyzing the reaction coordinate is the Activation Strain Model (or Distortion/Interaction Model). d-nb.info This model dissects the potential energy along the reaction coordinate (ΔE) into two components:

Strain Energy (ΔEstrain): The energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at each point along the reaction coordinate. This term is always destabilizing (positive). d-nb.info

Interaction Energy (ΔEint): The actual interaction energy (including steric, electrostatic, and orbital interactions) between the two distorted reactant fragments. This term is typically stabilizing (negative). d-nb.info

The activation energy (ΔE‡) is therefore the sum of the strain and interaction energies at the transition state: ΔE‡ = ΔE‡strain + ΔE‡int.

For 1,3-dipolar cycloadditions, this analysis has revealed that reactivity trends are often governed by the interaction energy rather than the strain energy. d-nb.info While the reactants must deform to reach the transition state geometry, it is the favorable orbital interactions between the dipole (the azide) and the dipolarophile (the alkyne) that primarily determine the height of the activation barrier. d-nb.info

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound, particularly in the context of 1,3-dipolar cycloaddition reactions, is governed by both kinetic and thermodynamic factors. Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable for elucidating the energetic landscapes of these reactions. These investigations provide quantitative data on activation energies (Ea), which determine the reaction rate (kinetics), and reaction energies (ΔE) or Gibbs free energies (ΔG), which indicate the position of the chemical equilibrium (thermodynamics).

In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, theoretical calculations have explored the mechanistic pathways and the associated energy barriers. rsc.org For the reaction between an azide (B81097) and a terminal alkyne like this compound, both mononuclear and binuclear copper-catalyzed pathways have been modeled. rsc.org DFT calculations show that the reaction proceeds via a stepwise mechanism. rsc.org The activation energies are significantly influenced by the copper catalyst's ligand sphere and the reaction pathway. For instance, studies on related systems with various ligands have shown that activation energies in a mononuclear pathway can range from approximately 10.1 to 15.1 kcal/mol. rsc.org In contrast, binuclear pathways can exhibit lower activation energies, sometimes as low as 7.6 kcal/mol, suggesting a potentially faster reaction rate. rsc.org

Thermodynamically, the formation of the 1,2,3-triazole ring from an azide and an alkyne is a highly exothermic process, making the reaction essentially irreversible. Theoretical studies confirm that the resulting triazole products are significantly lower in energy than the reactants. researchgate.net For example, calculations on the cycloaddition of phenylacetylene (B144264) (a model for terminal alkynes) with various azides show that the Gibbs free energy of the products is substantially negative, indicating a spontaneous and favorable transformation. researchgate.net

The table below summarizes representative kinetic and thermodynamic data for azide-alkyne cycloaddition reactions based on computational models.

| Reaction Type | Computational Method | Parameter | Value (kcal/mol) | Significance |

| CuAAC (Mononuclear) | MN12-L/Def2-SVP | Activation Energy (Ea) | 10.1 - 15.1 | Represents the energy barrier for the rate-determining step, influenced by the catalyst's ligands. rsc.org |

| CuAAC (Binuclear) | MN12-L/Def2-SVP | Activation Energy (Ea) | 7.6 - 9.9 | Lower barrier suggests a more efficient catalytic cycle compared to some mononuclear pathways. rsc.org |

| Uncatalyzed Cycloaddition | B3LYP/6-31G(d) | Gibbs Free Energy of Activation (ΔG‡) | 28.9 - 55.4 | High barrier explains why the uncatalyzed reaction is often slow, requiring heat. researchgate.net |

| Uncatalyzed Cycloaddition | B3LYP/6-31G(d) | Gibbs Free Energy of Reaction (ΔG) | -19.7 to -58.6 | Highly negative value indicates the triazole product is thermodynamically very stable relative to the reactants. researchgate.net |

Table 1: Representative Kinetic and Thermodynamic Parameters for Azide-Alkyne Cycloadditions from DFT Studies.

These computational insights are crucial for understanding the underlying principles of reactivity and for optimizing reaction conditions to achieve efficient synthesis of triazole compounds derived from this compound.

Application of Machine Learning and Data-Driven Approaches in Azide Chemistry

In recent years, machine learning (ML) and data-driven approaches have emerged as transformative tools in chemistry, with significant applications in understanding and predicting the reactivity of azides. arocjournal.com These methods leverage large datasets, often generated from high-throughput experiments or computational chemistry, to build predictive models that can accelerate discovery and optimization. arocjournal.com

One major application is the prediction of activation energies for azide-alkyne cycloadditions. researchgate.net Researchers have developed ML models trained on DFT-calculated data that can predict the activation energies of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with high accuracy (R² > 0.95). researchgate.net These models can rapidly screen vast chemical spaces of potential reactants, identifying candidates with optimal kinetic properties without the need for time-consuming DFT calculations for every single molecule. nih.gov

Beyond kinetics, ML is used to predict the feasibility and outcomes of reactions. For the widely used CuAAC reaction, a recurrent neural network (RNN) with a self-attention mechanism has been developed to predict the success rate of the reaction. acs.org Trained on a large experimental dataset, this model achieved a total accuracy of 80% and could identify substructures that are detrimental to the reaction's success. acs.org Similar neural network models, trained on millions of reactions from databases like Reaxys, can predict suitable catalysts, reagents, solvents, and temperatures for a given transformation, including azide reductions. nih.govacs.org

Data-driven approaches are also employed to model the properties and stability of energetic materials containing the azide functional group. Multivariate linear regression and other statistical models use quantum mechanical parameters to predict the decomposition temperature and impact sensitivity of organic azides. researchgate.netresearchgate.net These models provide valuable structure-property relationships that can guide the design of safer and more stable energetic compounds. researchgate.net

| Application Area | Machine Learning Model/Approach | Predicted Property | Significance |

| Reaction Kinetics | Multiple ML Models (trained on DFT data) | Activation Energies for SPAAC | Enables rapid screening of reactants for bioorthogonal chemistry applications. researchgate.netnih.gov |

| Reaction Feasibility | Recurrent Neural Network (RNN) | Success/Failure of CuAAC Reactions | Advances beyond heuristic rules to predict reaction outcomes and identify problematic substrates. acs.org |

| Reaction Condition Prediction | Neural Network | Catalysts, Solvents, Reagents, Temperature | Suggests optimal conditions for a wide range of organic reactions, including those involving azides. nih.govacs.org |

| Material Stability | Multivariate Linear Regression | Decomposition Temperature, Impact Sensitivity | Provides a data-driven method for assessing the safety and stability of energetic azide-containing materials. researchgate.netresearchgate.net |

Table 3: Applications of Machine Learning in Azide Chemistry.

These data-driven techniques represent a paradigm shift, moving from traditional, hypothesis-driven research to a more predictive and high-throughput approach for exploring the complex reactivity of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 3-Azidoprop-1-yne with high yield and purity?

- Methodological Answer : The synthesis of this compound typically involves azidation of propargyl derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of intermediates.

- Employing stoichiometric NaN₃ or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) precursors to ensure complete conversion.

- Purification via column chromatography or recrystallization to isolate the product.

- Characterization by IR spectroscopy to confirm the presence of the azide (-N₃) stretch (~2100 cm⁻¹) and GC-MS for molecular ion verification.

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.

- FT-IR : To detect the characteristic azide stretching vibration.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- Elemental Analysis : To verify empirical formula consistency.

- Thermogravimetric Analysis (TGA) : Optional for assessing thermal stability.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Small-Scale Synthesis : Limit batch sizes to minimize explosion risks associated with azides.

- Protective Equipment : Use blast shields, fume hoods, and anti-static lab coats.

- Storage : Keep in cool, dry conditions away from heavy metals or reducing agents.

- Waste Disposal : Neutralize azide residues with NaNO₂ or FeCl₃ solutions before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound’s decomposition pathways?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under varying conditions (temperature, solvent, catalysts) to identify environmental dependencies.

- Isotopic Labeling : Use ¹⁵N-labeled azides to trace decomposition byproducts via MS/MS.

- Computational Modeling : Apply DFT calculations to compare activation energies of proposed pathways.

- Meta-Analysis : Systematically review literature to isolate variables causing discrepancies (e.g., impurity effects).

Q. What computational strategies are effective for predicting this compound’s reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Transition State Analysis : Identify steric or electronic barriers using software like Gaussian or ORCA.

- Benchmarking : Validate models against experimental kinetic data from stopped-flow spectroscopy.

Q. How can researchers design experiments to evaluate this compound’s stability under photolytic conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to UV light (e.g., 254 nm) in controlled atmospheres (N₂ vs. O₂).

- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to track degradation.

- Byproduct Identification : Employ LC-MS or GC-MS to detect decomposition products.